molecular formula C6H16ClN B2532043 2,2-Dimethylbutan-1-amine hydrochloride CAS No. 123291-55-4

2,2-Dimethylbutan-1-amine hydrochloride

Cat. No.: B2532043
CAS No.: 123291-55-4
M. Wt: 137.65
InChI Key: NIKVHBXVZVPUSI-UHFFFAOYSA-N
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Description

2,2-Dimethylbutan-1-amine hydrochloride (CAS: 123291-55-4) is a high-purity amine derivative offered as a key chemical building block for research and development. This compound, with the molecular formula C6H16ClN and a molecular weight of 137.65 g/mol, is characterized by its sterically hindered 2,2-dimethylbutyl structure . This specific architecture can be instrumental in modulating the physical properties, reactivity, and metabolic stability of target molecules during discovery efforts. The primary research value of this amine hydrochloride lies in its application in medicinal chemistry and drug discovery, where it serves as a versatile synthon for the introduction of a bulky, aliphatic amine moiety. Researchers utilize it in nucleophilic substitution reactions, reductive aminations, and as a precursor for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. The hydrochloride salt form enhances the compound's stability and handling compared to the free base, which is classified as a flammable liquid and carries significant corrosion hazards . The product is supplied with a typical purity of 95% and is available in various quantities to support ongoing research projects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to handling. The compound requires storage under an inert atmosphere at room temperature to maintain its long-term stability and quality .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKVHBXVZVPUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347242
Record name 2,2-Dimethylbutan-1-amine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123291-55-4
Record name 2,2-Dimethylbutan-1-amine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID501347242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbutan-1-amine hydrochloride
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Nomenclature and Advanced Structural Representation

Systematic IUPAC Nomenclature of 2,2-Dimethylbutan-1-amine (B13270394) Hydrochloride

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-dimethylbutan-1-aminium chloride .

This name is derived following specific rules. The parent structure is the longest carbon chain containing the functional group, which is a four-carbon chain, or butane (B89635). The amine group is located on the first carbon (C1), leading to the "butan-1-amine" designation. Two methyl groups are attached to the second carbon (C2), hence "2,2-dimethyl". As a primary amine, when it forms a salt with hydrochloric acid (HCl), the amine group is protonated. According to IUPAC nomenclature for salts of amines, the "-amine" suffix is changed to "-aminium" to denote the cationic nature of the protonated nitrogen atom. libretexts.orglibretexts.org The counter-ion, chloride, is then named as a separate word. An alternative, commonly used naming convention for amine salts is to name the parent amine followed by the acid, resulting in 2,2-dimethylbutan-1-amine hydrochloride . scribd.com

Standardized Chemical Identifiers (e.g., InChI, SMILES)

To facilitate database searching and unambiguous identification, several standardized chemical identifiers are used. These formats provide a machine-readable representation of the molecular structure. For the parent amine, 2,2-dimethylbutan-1-amine, the primary identifiers are the International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES). uni.luchemspider.com

The hydrochloride salt is an ionic compound, and these line-notation systems primarily describe the covalent structure of the organic cation.

Identifier TypeRepresentation for Parent Amine
SMILES CCC(C)(C)CN
InChI InChI=1S/C6H15N/c1-4-6(2,3)5-7/h4-5,7H2,1-3H3
InChIKey PZVPOYBHOPRJNP-UHFFFAOYSA-N

Table 1: Standardized chemical identifiers for 2,2-Dimethylbutan-1-amine.

Stereochemical Considerations in Branched Amine Structures

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. For this compound, two main aspects are considered: the potential for chirality at a carbon atom and at the nitrogen atom.

The carbon skeleton of this molecule lacks a chiral center. A chiral carbon must be bonded to four different substituent groups. In this structure, no carbon atom meets this requirement. For instance, C2 is bonded to two identical methyl groups.

The nitrogen atom in a primary amine like 2,2-dimethylbutan-1-amine is sp3 hybridized and has a trigonal pyramidal geometry. youtube.com If a nitrogen atom were bonded to three different groups and a lone pair, it would theoretically be a stereogenic center. However, in most amines, the nitrogen atom undergoes a rapid process called pyramidal inversion or nitrogen inversion . youtube.com This process involves the nitrogen atom and its attached groups passing through a planar, sp2-hybridized transition state to its mirror image. This inversion occurs too quickly at room temperature to allow for the separation of enantiomers.

When the amine is protonated to form the ammonium (B1175870) salt, 2,2-dimethylbutan-1-aminium chloride, the nitrogen becomes tetrahedral. While forming an ammonium salt can "lock" the stereochemistry if four different groups are attached to the nitrogen, this is not the case here. The nitrogen atom in the aminium ion is bonded to the 2,2-dimethylbutyl group, a chloride ion (ionically), and three hydrogen atoms. Since two of the attached atoms are identical hydrogens, the nitrogen center is not chiral.

Conformational Analysis of the 2,2-Dimethylbutane (B166423) Skeleton

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. scribd.com The most significant rotation in the 2,2-dimethylbutane skeleton of this compound is around the C2-C3 bond. This rotation is heavily influenced by steric hindrance, which is the repulsion between the electron clouds of bulky groups when they are forced into close proximity. rutgers.edupressbooks.pub

The group at C2 is a tert-butyl-like group (two methyls and a CH2NH3+ group) and the group at C3 is a methyl group. When viewing the molecule along the C2-C3 bond using a Newman projection, we can identify the most and least stable conformations.

Most Stable Conformation (Staggered/Anti): The lowest energy conformation occurs when the substituents on the front and back carbons are staggered. Specifically, the most stable arrangement is the anti-conformation, where the largest groups on each carbon—the tert-butyl group on C2 and the methyl group on C3—are positioned 180° apart. This arrangement minimizes steric strain. maricopa.edulibretexts.org

Least Stable Conformation (Eclipsed): The highest energy conformation occurs when the substituents are eclipsed. The least stable arrangement is when the large tert-butyl group on C2 is eclipsed with the methyl group on C3. This conformation maximizes both torsional strain (from eclipsing bonds) and steric strain (from the proximity of the bulky groups). maricopa.edulibretexts.org

The energy difference between the staggered and eclipsed conformations constitutes the rotational energy barrier. Due to the significant steric bulk of the tert-butyl-like group, this barrier is substantial, and the molecule will predominantly exist in the more stable, staggered conformations.

Synthetic Methodologies for 2,2 Dimethylbutan 1 Amine Hydrochloride and Analogous Primary Amines

Strategies for Carbon-Nitrogen Bond Formation in Branched Systems

The formation of a C-N bond in a sterically congested environment is a critical step in the synthesis of branched primary amines. Several classical and modern strategies have been developed to address this challenge, each with distinct advantages and limitations.

Reductive Amination Approaches of Corresponding Ketones or Aldehydes

Reductive amination is a widely employed and highly effective method for synthesizing amines. mdma.ch This process involves the reaction of a carbonyl compound—in this case, the corresponding aldehyde 2,2-dimethylbutanal—with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. libretexts.org A significant side reaction can be the reaction of the newly formed primary amine with the starting aldehyde, leading to the formation of secondary amines. mdma.ch This can be minimized by using a large excess of ammonia. mdma.ch

The two-step, one-pot reaction sequence consists of:

Imine Formation: The aldehyde reacts with ammonia in a condensation reaction, eliminating water to form a primary imine.

Reduction: The imine is immediately reduced to the amine using a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity and selectivity.

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Conditions & Notes
Sodium borohydride (B1222165) (NaBH₄) A mild reducing agent, often used for its selectivity. koreascience.kr
Sodium cyanoborohydride (NaBH₃CN) Particularly effective as it is more selective for the protonated imine over the starting carbonyl group, minimizing reduction of the aldehyde. libretexts.org
Catalytic Hydrogenation (H₂/Catalyst) A common industrial method using catalysts like Nickel (Ni), Platinum (PtO₂), or Palladium (Pd/C). Requires pressure equipment. mdma.chrsc.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, especially with sterically hindered substrates. rsc.org For instance, amorphous Cobalt (Co) particles have been shown to catalyze reductive amination effectively under mild conditions. organic-chemistry.org

Alkylation Reactions Utilizing Amine Precursors

Direct alkylation of ammonia with an alkyl halide, such as 1-bromo-2,2-dimethylbutane, is a conceptually straightforward approach to forming a primary amine. wikipedia.org This Sₙ2 reaction involves the nucleophilic attack of ammonia on the alkyl halide. libretexts.org

However, this method is often plagued by a significant drawback: polyalkylation. ntu.edu.sgmasterorganicchemistry.com The primary amine product is typically more nucleophilic than ammonia itself, leading to subsequent reactions with the alkyl halide to form secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts. masterorganicchemistry.compressbooks.pub

Reaction Sequence of Over-alkylation:

Primary Amine Formation: R-X + NH₃ → R-NH₃⁺X⁻ ⇌ R-NH₂ + NH₄⁺X⁻

Secondary Amine Formation: R-NH₂ + R-X → R₂-NH₂⁺X⁻ ⇌ R₂-NH + NH₄⁺X⁻

Tertiary Amine Formation: R₂-NH + R-X → R₃-NH⁺X⁻ ⇌ R₃-N + NH₄⁺X⁻

Quaternary Ammonium Salt Formation: R₃-N + R-X → R₄-N⁺X⁻

While using a large excess of ammonia can favor the formation of the primary amine, it rarely eliminates the formation of byproducts entirely. libretexts.orgyoutube.com

A more controlled method for preparing primary amines via alkylation is the Gabriel Synthesis . chemrxiv.org This procedure uses potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is alkylated with an alkyl halide, and the resulting N-alkylphthalimide is then cleaved, typically via hydrazinolysis, to yield the pure primary amine, effectively preventing over-alkylation. libretexts.orgpressbooks.pubchemrxiv.org

Multi-Step Synthesis Pathways (e.g., N-alkylation, hydrolysis decarboxylation, amidation)

For complex or sterically hindered targets, multi-step pathways are often necessary to achieve the desired product with high purity.

One of the most effective methods in this category is the Hofmann Rearrangement . wikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org To synthesize 2,2-dimethylbutan-1-amine (B13270394), the sequence would begin with a carboxylic acid containing one additional carbon, 3,3-dimethylpentanoic acid.

Steps in Hofmann Rearrangement Synthesis:

Amidation: 3,3-dimethylpentanoic acid is first converted to its corresponding primary amide, 3,3-dimethylpentanamide. This is typically achieved by converting the acid to an acyl chloride followed by reaction with ammonia.

Rearrangement: The amide is treated with bromine (Br₂) or a similar reagent in the presence of a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org This triggers a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, forming an isocyanate intermediate. wikipedia.orgjove.com

Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine product, 2,2-dimethylbutan-1-amine. wikipedia.orgjove.com

This method is advantageous as it often produces high yields of primary amines without contamination from secondary or tertiary amines. jove.com

Another valuable multi-step route involves the reduction of a nitrile . This pathway lengthens the carbon chain by one atom. It involves the Sₙ2 displacement of a halide (e.g., 1-chloro-2,2-dimethylpropane) with sodium cyanide (NaCN) to form 3,3-dimethylbutanenitrile. The nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgpressbooks.pub

Stereo- and Regioselective Synthesis Considerations

While 2,2-dimethylbutan-1-amine is an achiral molecule, the synthesis of analogous branched primary amines often requires careful control of stereochemistry and regiochemistry.

Stereoselectivity: For the synthesis of chiral branched amines, asymmetric methods are crucial. Asymmetric reductive amination can be performed using chiral catalysts or by employing a chiral amine as a reagent, which can later be removed. researchgate.net This allows for the production of enantiomerically enriched amines, which are vital in pharmaceutical applications. nih.gov For example, ruthenium-catalyzed asymmetric reductive amination has been shown to be effective for sterically hindered ketones. researchgate.net

Regioselectivity: The position of the amine group on a carbon skeleton is critical. Regioselectivity can be controlled through methods like the hydroamination of alkenes. nih.gov This reaction involves the direct addition of an N-H bond across a carbon-carbon double bond. Depending on the catalyst and conditions chosen, the amine group can be directed to either the more substituted (Markovnikov addition) or less substituted (anti-Markovnikov addition) carbon, providing precise control over the isomer produced.

Advanced Reaction Protocols

Modern organic synthesis has introduced powerful new reactions that enable the efficient construction of complex molecules.

Petasis Reaction for Primary Amine Synthesis

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to form substituted amines. organic-chemistry.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov

The reaction typically proceeds by mixing the three components, often at room temperature or with mild heating. organic-chemistry.org To synthesize primary amines, an ammonia equivalent or a protected amine that can be later deprotected is used. The general mechanism involves the formation of an intermediate from the condensation of the amine and the carbonyl component, which then reacts with the boronic acid. organic-chemistry.org

A key advantage of the Petasis reaction is its ability to create highly functionalized and sterically hindered amines, including unnatural α-amino acids, in a single step. organic-chemistry.org The scope of the reaction is broad, accommodating various aryl, heteroaryl, and alkenyl boronic acids. wikipedia.orgorganic-chemistry.org This allows for the synthesis of a diverse library of branched amines analogous to 2,2-dimethylbutan-1-amine.

Catalytic Systems in Amine Synthesis

The synthesis of primary amines, including sterically hindered structures analogous to 2,2-dimethylbutan-1-amine, often relies on advanced catalytic systems to ensure high selectivity and yield. These systems are broadly categorized into transition metal catalysts and phase-transfer catalysts.

Transition Metal Catalysts

Transition metals are pivotal in modern organic synthesis for their ability to catalyze a wide range of transformations under mild conditions. ontosight.ai In the context of primary amine synthesis, methods like reductive amination and the hydrogenation of nitriles are significantly enhanced by these catalysts. nih.govrsc.org

Reductive amination, the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent, is a primary route to amines. nih.gov Catalysts based on both noble metals (Ru, Rh, Pd, Ir) and earth-abundant metals (Co, Ni, Fe) are employed. mdpi.comnih.gov For instance, a composite of metallic cobalt and silica (B1680970) particles has demonstrated high performance for the selective synthesis of primary amines from nitriles and carbonyl compounds, even under mild conditions and without the need for large amounts of ammonia, which is often used to suppress the formation of secondary and tertiary amine byproducts. rsc.org Similarly, iridium and ruthenium complexes are effective in the amination of alcohols. mdpi.com Copper-catalyzed systems, activated by visible light, have also been developed for the mono-alkylation of aliphatic amines with alkyl halides, a process that is otherwise challenging to control. nih.gov

Interactive Data Table: Transition Metal Catalysts in Primary Amine Synthesis
Catalyst SystemReaction TypeSubstrate ExampleKey Features & Conditions
Cobalt/Silica (Co/SiO₂)Reductive Amination / Nitrile HydrogenationCarbonyls, NitrilesHigh selectivity for primary amines; mild conditions (50 °C, 0.5 MPa H₂); proceeds without large excess of ammonia. rsc.org
Iridium (Cp*Ir complexes)Reductive Amination (Transfer Hydrogenation)KetonesUses ammonium formate (B1220265) as both nitrogen and hydrogen source. organic-chemistry.org
Ruthenium (Ru-PNP complex)Reductive Amination (Hydrogen Borrowing)Primary AlcoholsCatalyzes the reaction of primary alcohols with ammonia to yield primary amines. mdpi.com
Copper (CuI/BINOL)Photoinduced AlkylationAliphatic Amines + Alkyl IodidesVisible light-induced; operates at mild temperatures (-10 °C); good for selective mono-alkylation. nih.gov

Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is employed in reactions where reactants are present in immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase to the other, thereby increasing the reaction rate. In the synthesis of amines via alkylation of ammonia or a protected amine equivalent with an alkyl halide, a phase-transfer catalyst can be used to transfer the nucleophile (e.g., an azide (B81097) or phthalimide anion) from the aqueous or solid phase to the organic phase containing the alkyl halide. youtube.com This method can improve reaction efficiency and allow for milder reaction conditions. For example, the alkylation of a diarylamine with an alkyl chloride has been shown to proceed cleanly in the presence of a phase-transfer catalyst and a weak base. youtube.com

Optimization of Reaction Conditions

To maximize the yield and purity of the desired primary amine, careful optimization of several reaction parameters is essential.

Temperature: Reaction temperature significantly influences reaction rates. For instance, in reductive amination, optimal temperatures often fall between 20°C and 100°C. ontosight.ai While higher temperatures can accelerate the reaction, they may also promote the formation of undesired byproducts. Catalytic systems are often designed to operate at mild temperatures; for example, a photoinduced copper-catalyzed alkylation proceeds effectively at -10°C. nih.gov

Pressure: For reactions involving gaseous reagents, such as hydrogen in catalytic hydrogenations or reductive aminations, pressure is a critical variable. Higher pressures can increase the concentration of the dissolved gas, leading to faster reaction rates. ontosight.ai However, a key goal in green chemistry is to minimize the required pressure of H₂. acsgcipr.org Some modern catalytic systems, like those using amorphous cobalt particles, can operate at relatively low pressures (1-10 bar). organic-chemistry.org

Stoichiometry: The molar ratio of reactants is crucial for controlling selectivity. In direct alkylation with ammonia, using a large excess of ammonia can help minimize overalkylation to secondary and tertiary amines. pressbooks.pub In reductive amination, the stoichiometry of the reducing agent must be optimized to ensure complete reduction of the intermediate imine without reducing the starting carbonyl compound, especially if a selective agent like sodium triacetoxyborohydride (B8407120) is not used. acsgcipr.orgnih.gov

Solvent Effects: The choice of solvent can impact reactant solubility, catalyst activity, and reaction pathways. In reductive aminations, solvents such as methanol, ethanol, or dichloromethane (B109758) are common. commonorganicchemistry.com The polarity of the solvent can be a determining factor; in some iron-catalyzed systems, water has been identified as the optimal solvent. ontosight.ai The development of solvent-free reaction conditions is also an area of active research to improve the environmental profile of the synthesis.

Interactive Data Table: Optimization Parameters in Amine Synthesis
ParameterEffect on ReactionExample
Temperature Influences reaction rate and selectivity. Higher temperatures can lead to side reactions.Optimal range for many reductive aminations is 20-100°C. ontosight.ai
Pressure Affects the rate of reactions involving gases (e.g., H₂).Cobalt-catalyzed reductive amination can operate at a mild 1-10 bar H₂ pressure. organic-chemistry.org
Stoichiometry Controls product distribution (e.g., primary vs. secondary amine).A large excess of ammonia is often used to favor primary amine formation in alkylation reactions. pressbooks.pub
Solvent Affects solubility, catalyst performance, and reaction mechanism.Sodium triacetoxyborohydride (STAB) is often used in solvents like DCE or THF due to its water sensitivity. commonorganicchemistry.com

Isolation and Purification Techniques for Amine Hydrochloride Salts

The final stage of the synthesis involves isolating the target amine and converting it to its stable, often crystalline, hydrochloride salt. Purification is critical to remove unreacted starting materials, catalysts, and byproducts.

Strategies for High Purity Product Procurement

Achieving high purity begins with the synthetic route. Methods that inherently prevent common side reactions are preferred. For example, direct alkylation of ammonia often leads to mixtures of primary, secondary, and tertiary amines. pressbooks.pub To avoid this, two-step methods like the Gabriel synthesis (using potassium phthalimide) or the azide synthesis (using an azide ion followed by reduction) are employed, as the intermediates in these reactions are not nucleophilic and cannot undergo overalkylation. pressbooks.publibretexts.org

Following the synthesis, the formation of the hydrochloride salt is itself a powerful purification step. reddit.com Amines are basic and react with hydrochloric acid to form ammonium salts. libretexts.org These salts are ionic and typically have significantly different solubility properties than the neutral free amine and non-basic organic impurities. This allows for selective isolation. The hydrochloride salt is often a crystalline solid, which can be further purified by recrystallization. rochester.edugoogle.com

Non-Chromatographic Purification Methods for Amine Hydrochlorides

While chromatography is a powerful purification tool, it can be costly and difficult to scale up. nih.gov Therefore, non-chromatographic methods are often preferred, especially in industrial settings.

Acid-Base Extraction: This is a fundamental and widely used technique for purifying amines. wikipedia.org The crude reaction mixture, containing the desired amine along with non-basic impurities, is dissolved in a water-immiscible organic solvent. This solution is then washed with an aqueous acid solution (e.g., dilute HCl). libretexts.org The basic amine is protonated to form the water-soluble hydrochloride salt, which partitions into the aqueous layer, while non-basic impurities remain in the organic layer. mnstate.edu The layers are separated, and the aqueous layer containing the purified amine salt can then be treated in several ways: it can be evaporated to yield the solid salt, or it can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent and isolated before being converted to the hydrochloride salt under controlled conditions. mnstate.edu

Recrystallization and Precipitation: Once the crude amine hydrochloride salt is isolated, recrystallization is a common method to achieve high purity. google.com This involves dissolving the salt in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure salt crystallizes out, leaving impurities behind in the solution. rochester.edu Alternatively, precipitation can be induced by dissolving the free amine in a solvent and adding HCl (often as a solution in an organic solvent like dioxane or ether) to precipitate the hydrochloride salt directly. reddit.com Adding a non-solvent in which the salt is insoluble can also effectively "crash out" the product. reddit.com

Distillation/Sublimation: For certain amine hydrochlorides, particularly those of aromatic amines that are stable at higher temperatures, purification can be achieved by distillation or sublimation. google.com This process must often be carried out in the presence of the corresponding hydrogen halide gas (e.g., HCl gas) to prevent decomposition of the salt back into the free amine and acid at elevated temperatures. google.com

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethylbutan 1 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The reactivity of 2,2-dimethylbutan-1-amine (B13270394) is fundamentally characterized by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. However, its nucleophilic character is significantly modulated by the steric hindrance imposed by the bulky 2,2-dimethylbutyl (neohexyl) group. This steric congestion around the nitrogen atom plays a crucial role in determining the rate and mechanism of its reactions, particularly in bimolecular nucleophilic substitution (SN2) reactions.

In an SN2 mechanism, the nucleophile attacks the electrophilic carbon from the backside, relative to the leaving group. The presence of bulky substituents on or near the electrophilic carbon hinders this approach. chemistrysteps.comlibretexts.org Similarly, a sterically encumbered nucleophile like 2,2-dimethylbutan-1-amine will experience difficulty in approaching the electrophilic center. youtube.comnih.gov The neohexyl group, with its quaternary carbon adjacent to the CH₂-NH₂ moiety, creates a crowded environment that slows down the rate of SN2 reactions compared to less hindered primary amines like ethylamine. nih.govlibretexts.org

While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, even primary amines with significant branching near the nitrogen atom exhibit reduced reactivity. masterorganicchemistry.com This effect is a direct consequence of non-bonded steric repulsion in the transition state, which increases the activation energy of the reaction. libretexts.orglibretexts.org Therefore, while 2,2-dimethylbutan-1-amine is a primary amine and generally a good nucleophile, its effectiveness in SN2 reactions is attenuated by its significant steric bulk. youtube.commasterorganicchemistry.com

Table 1: Factors Influencing Nucleophilic Reactivity in SN2 Reactions
FactorEffect on 2,2-Dimethylbutan-1-amineMechanistic Implication
Steric Hindrance High, due to the neohexyl group.Reduces the rate of SN2 reactions by impeding backside attack on the electrophile. libretexts.org
Nucleophile Class Primary (1°) amine.Inherently a good nucleophile due to the available lone pair on nitrogen.
Basicity Typical of a primary alkylamine.Strong basicity often correlates with strong nucleophilicity, but this is tempered by sterics. youtube.com

Reactions Involving Acid-Base Equilibria (Salt Formation/Dissociation)

2,2-Dimethylbutan-1-amine hydrochloride is an ammonium (B1175870) salt formed by the reaction of the basic amine with hydrochloric acid. gla.ac.ukquora.com In this acid-base reaction, the lone pair of the nitrogen atom accepts a proton (H⁺) from HCl, forming a positively charged ammonium ion, which is then associated with the chloride anion (Cl⁻).

The equilibrium of this reaction is dependent on the pH of the solution. In acidic conditions, the equilibrium lies far to the side of the protonated ammonium salt. The protonated form is not nucleophilic because the lone pair on the nitrogen is engaged in a bond with hydrogen. libretexts.org To regenerate the nucleophilic free amine, the hydrochloride salt must be treated with a base, such as sodium hydroxide (B78521) (NaOH), to remove the excess proton. This deprotonation step is crucial for using 2,2-dimethylbutan-1-amine in reactions where it needs to act as a nucleophile. gla.ac.uk

The general equilibrium can be represented as follows:

CH₃CH₂C(CH₃)₂CH₂NH₃⁺Cl⁻ ⇌ CH₃CH₂C(CH₃)₂CH₂NH₂ + H⁺ + Cl⁻

The stability and dissociation of the amine hydrochloride salt can also be influenced by the solvent. In polar solvents, the salt is more likely to exist as dissociated ions. The process of salt formation is often used to purify amines, as the ionic salts typically have higher melting points and are more crystalline than their free base counterparts. quora.com

Electrophilic Attack on the Alkyl Chain (e.g., C-H activation)

While the amine functionality is the most reactive site in this compound, the C-H bonds of the alkyl chain are generally unreactive. However, modern synthetic methods, particularly those involving transition-metal catalysis, can enable the selective functionalization of these otherwise inert C-H bonds. rsc.org

Rhodium(II) catalysts, for example, are known to catalyze intermolecular C-H insertion reactions by forming highly reactive rhodium-carbene intermediates. nih.gov These species can activate C-H bonds, even on strained or sterically congested frameworks. nih.gov In the context of 2,2-dimethylbutan-1-amine, such a strategy could theoretically be employed to introduce new functional groups at specific positions on the neohexyl chain.

The mechanism for chelation-assisted C-H activation often involves the initial coordination of a transition metal to a heteroatom (like the amine nitrogen), which then directs the catalyst to a nearby C-H bond. nih.govresearchgate.net This is followed by C-H bond activation, often through a cyclometalated intermediate, which then allows for further reaction, such as olefination or arylation. nih.govpkusz.edu.cn While specific studies on 2,2-dimethylbutan-1-amine may be limited, the principles of C-H activation suggest that even the sterically hindered alkyl chain could be a target for functionalization with the appropriate catalytic system. youtube.com

Table 2: General Mechanisms for C-H Activation
MechanismDescriptionRelevance to 2,2-Dimethylbutan-1-amine
Oxidative Addition A low-valent metal center inserts into the C-H bond, increasing its oxidation state.A potential pathway for C-H functionalization.
σ-Bond Metathesis A concerted, four-centered transition state involving the metal, C, H, and another ligand. nih.govCommon for early transition metals. nih.gov
Concerted Metalation-Deprotonation (CMD) The C-H bond is broken with the assistance of an external or internal base. youtube.comA common mechanism for late, high-oxidation-state transition metals. youtube.com

Mechanisms of Derivative Formation

The formation of an amide bond is a condensation reaction between an amine and a carboxylic acid or its derivative. For a sterically hindered amine like 2,2-dimethylbutan-1-amine, this reaction can be challenging. chimia.ch The slow nucleophilic attack of the bulky amine onto an activated carboxylate is the primary difficulty. chimia.ch

Standard coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are often used to activate the carboxylic acid. bachem.comiris-biotech.de However, even with these reagents, the synthesis of sterically hindered amides may proceed with low yields or not at all. chimia.ch

To overcome this steric hindrance, more potent coupling reagents or alternative synthetic strategies are required:

Acyl Fluorides: The in situ formation of acyl fluorides, which are more reactive than other activated esters, has been shown to be effective for coupling with sterically hindered amines at elevated temperatures. iris-biotech.dersc.org

Uronium/Phosphonium (B103445) Salts: Reagents like HATU and PyBOP are highly reactive and can facilitate difficult couplings, including those involving sterically demanding substrates. bachem.comiris-biotech.de

Grignard Reagents and Isocyanates: An alternative route involves the direct coupling of Grignard reagents with isocyanates, which provides a robust method for forming even exceptionally hindered amides. chimia.chnih.gov

The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the amide bond.

Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases), which are compounds containing a carbon-nitrogen double bond. libretexts.orgchemistrysteps.com This reaction is typically acid-catalyzed and is reversible. lumenlearning.com

The mechanism proceeds through a two-stage addition-elimination process:

Nucleophilic Addition: The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Elimination (Dehydration): The carbinolamine is protonated on the oxygen by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the imine. libretexts.orgmasterorganicchemistry.com

The reaction rate is pH-dependent, with a maximum rate typically observed around a pH of 5. lumenlearning.com At very low pH, the amine is fully protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the carbinolamine intermediate to facilitate water elimination. libretexts.orglumenlearning.com The steric bulk of the 2,2-dimethylbutyl group can slow down the initial nucleophilic attack, potentially requiring longer reaction times or heating. acs.orgmdpi.com The resulting imine, bearing a neohexyl group, would be sterically protected.

The reaction of 2,2-dimethylbutan-1-amine with functionalized substrates is dictated by its nucleophilicity and the significant steric hindrance of the neohexyl group.

Reactions with Haloalkanes: As a primary amine, it reacts with primary alkyl halides via an SN2 mechanism. libretexts.orgucalgary.ca However, the reaction is susceptible to over-alkylation, where the initially formed secondary amine, being more nucleophilic, can react further with the alkyl halide. masterorganicchemistry.comchemguide.co.uk The steric hindrance of the neohexyl group significantly slows the rate of these SN2 reactions compared to less bulky amines. nih.govlibretexts.org With secondary or tertiary alkyl halides, elimination (E2) reactions may compete with or dominate over substitution.

Reactions with Carbonyl Compounds: The reaction with aldehydes and ketones leads to the formation of imines, as detailed in section 4.4.2. chemistrysteps.commasterorganicchemistry.com The reaction with acyl chlorides or acid anhydrides results in the formation of N-(2,2-dimethylbutyl)amides. This acylation is generally very fast but is also subject to steric effects, which can make the reaction with hindered acyl chlorides challenging. libretexts.org

Table 3: Summary of Reactions with Functionalized Substrates
SubstrateProduct TypeKey Mechanistic Features/Considerations
Primary Haloalkane (R-X) Secondary Amine (R-NH-neohexyl)SN2 mechanism; rate is reduced by steric hindrance; risk of over-alkylation. libretexts.orgchemguide.co.uk
Aldehyde/Ketone (R₂C=O) Imine (R₂C=N-neohexyl)Acid-catalyzed nucleophilic addition-elimination; reversible. libretexts.orglumenlearning.com
Acyl Chloride (RCOCl) Amide (RCONH-neohexyl)Nucleophilic acyl substitution; generally rapid but can be slowed by steric hindrance on either reactant. libretexts.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecular Architectures

2,2-Dimethylbutan-1-amine (B13270394) hydrochloride is utilized as a fundamental precursor in the construction of intricate molecules designed for specific, high-value applications, particularly in the pharmaceutical sector.

The primary amine group of 2,2-dimethylbutan-1-amine is a key functional handle for constructing larger, nitrogen-containing molecular frameworks. A notable application is its use in amide coupling reactions to synthesize complex therapeutic agents. For instance, it has been employed in the synthesis of modulators for the Relaxin Family Peptide Receptor 1 (RXFP1), which are investigated for the treatment of conditions like heart failure. google.com

In a documented synthetic pathway, 2,2-Dimethylbutan-1-amine hydrochloride is reacted with a complex carboxylic acid in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction forms a stable amide bond, incorporating the dimethylbutanamine moiety into a larger, biologically active molecule. google.com This process exemplifies its role as a crucial building block for creating sophisticated nitrogen-containing scaffolds with potential therapeutic applications.

Table 1: Example of Amide Coupling Reaction

Reactant A Reactant B Coupling Agent Solvent Product Type
Complex Carboxylic Acid This compound HATU DMF Complex Amide (RXFP1 Modulator) google.com

2,2-Dimethylbutan-1-amine is an achiral molecule, meaning it does not have a non-superimposable mirror image. Its structure lacks a stereocenter. Consequently, it is not used as a direct precursor for introducing chirality into a molecule in the way a chiral auxiliary or a resolving agent would be. Its primary role is to introduce a specific, sterically hindered alkyl group (the 2,2-dimethylbutyl group) into a target structure.

Utilization in Ligand Synthesis for Organometallic Chemistry

While primary amines are a general class of compounds used to create N-donor ligands for organometallic complexes, specific, documented examples of 2,2-Dimethylbutan-1-amine being used for this purpose are not prominent in the available scientific literature.

Intermediate in the Preparation of Specialty Chemicals

A significant application of 2,2-Dimethylbutan-1-amine is its role as an intermediate in the synthesis of specialty chemicals, particularly in materials science. It is a precursor for producing functionalized aminosilanes, which are used as adhesion promoters and surface modifiers in sealants, coatings, and other polymer-based compositions. google.com

Patents describe the reaction of 2,2-Dimethylbutan-1-amine to form compounds like 4-(dimethoxymethylsilyl)-2,2-dimethylbutan-1-amine. google.comgoogle.comgoogle.com These aminosilanes are then incorporated into film-forming compositions or used to create amino-silane terminated polymers, enhancing properties such as adhesion to substrates like concrete. google.comgoogle.comgoogle.com This demonstrates its utility in creating value-added chemicals for industrial applications.

Table 2: Application as an Intermediate

Precursor Reaction Type Product Application of Product
2,2-Dimethylbutan-1-amine Hydrosilylation (conceptual) Aminosilanes (e.g., 4-(dimethoxymethylsilyl)-2,2-dimethylbutan-1-amine) google.comgoogle.com Adhesion promoters in sealants and coatings google.comgoogle.com
2,2-Dimethylbutan-1-amine Polymer functionalization Amino-silane terminated polymers google.com Specialty polymers

Applications in Prodrug Design and Drug Delivery Systems (Conceptual discussion)

The primary amine functionality of 2,2-Dimethylbutan-1-amine makes it a conceptually suitable anchor for prodrug design, although specific prodrugs based on this compound are not currently documented. In medicinal chemistry, the amine group of a therapeutic agent is often temporarily modified to improve its pharmacokinetic or pharmacodynamic properties, such as membrane permeability, solubility, or targeted release.

Given its documented use as a building block for RXFP1 modulators, one can conceptualize how the amine group could be derivatized to form a prodrug. google.com For instance, the amine could be converted into a more lipophilic, enzymatically cleavable moiety, such as an amide or a carbamate. This modification could enhance the molecule's ability to cross biological membranes, like the blood-brain barrier. Once in the target tissue, specific enzymes would cleave the promoiety, releasing the active amine-containing drug. This strategy is a cornerstone of prodrug development, aiming to optimize drug delivery and efficacy.

Advanced Spectroscopic and Diffraction Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the assignment of protons.

In the ¹H NMR spectrum of 2,2-Dimethylbutan-1-amine (B13270394) hydrochloride, the protonated amine group (-NH3+) significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (deshielded) compared to the free amine. The spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.

The protons on the nitrogen atom of the ammonium (B1175870) group are expected to appear as a broad singlet, a characteristic feature for amine protons which can exchange with the solvent. orgchemboulder.com The methylene (B1212753) protons adjacent to the ammonium group (C1) are deshielded and would likely appear as a singlet, as there are no adjacent protons to couple with. The methylene protons of the ethyl group (C3) would present as a quartet due to coupling with the three protons of the terminal methyl group (C4). The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and would appear as a singlet. The terminal methyl group of the ethyl substituent (C4) would appear as a triplet, coupled to the adjacent methylene group (C3).

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Dimethylbutan-1-amine hydrochloride

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₂- ~0.90 Singlet 6H
-CH₂CH₃ ~0.95 Triplet 3H
-CH₂ CH₃ ~1.40 Quartet 2H
-CH₂ NH₃⁺ ~2.90-3.10 Singlet 2H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five non-equivalent carbon atoms. The chemical shifts are influenced by the electronegativity of the attached functional groups.

The carbon atom attached to the electron-withdrawing ammonium group (C1) is expected to be the most deshielded among the sp³ carbons. The quaternary carbon (C2) will also have a characteristic chemical shift. The remaining carbons of the butyl group (C3 and C4) and the two equivalent methyl carbons attached to C2 will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C4 (-CH₂C H₃) ~8-10
C2 Methyls (-C(C H₃)₂) ~24-26
C3 (-C H₂CH₃) ~30-32
C2 (Quaternary) ~35-37

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. libretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. emerypharma.com For this compound, a cross-peak would be expected between the methylene protons at C3 and the methyl protons at C4, confirming the presence of the ethyl group. The other signals, being singlets, would not show cross-peaks, which in itself is valuable information confirming their isolated nature in terms of three-bond coupling.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. emerypharma.com An HSQC spectrum would show correlations between the proton signal of the C1 methylene group and the C1 carbon signal, the C3 methylene protons and the C3 carbon, the C4 methyl protons and the C4 carbon, and the C2 methyl protons and their corresponding carbon signal. The quaternary carbon (C2) would be absent from the HSQC spectrum as it has no attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the analysis would be performed on the cation [C₆H₁₅N + H]⁺. The calculated monoisotopic mass of this cation is 102.1277 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula C₆H₁₆N⁺.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edujove.comlibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. jove.com

For the 2,2-dimethylbutan-1-ammonium cation, the primary fragmentation would be the cleavage of the C1-C2 bond. This would result in the loss of a tert-pentyl radical and the formation of a [CH₂=NH₂]⁺ cation with a mass-to-charge ratio (m/z) of 30. This fragment is often the base peak in the mass spectra of primary amines with an unbranched alpha-carbon. whitman.edu

Another possible, though less favored, fragmentation pathway involves cleavage of the C3-C2 bond, leading to the loss of an ethyl radical and the formation of a larger cation.

Table 3: Predicted Mass Spectrometry Fragments for the 2,2-Dimethylbutan-1-amine Cation

Fragment Ion m/z Proposed Structure
[C₆H₁₅N+H]⁺ (Molecular Ion) 102 [CH₃CH₂C(CH₃)₂CH₂NH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most informative region of the IR spectrum is that which shows the vibrations of the ammonium group (-NH₃⁺), formed by the protonation of the primary amine.

The formation of the hydrochloride salt from the primary amine results in the appearance of a characteristic broad and strong absorption band in the IR spectrum, corresponding to the N-H stretching vibrations of the newly formed ammonium group. spectroscopyonline.com In primary amine salts, this absorption envelope is typically observed in the range of 3200 to 2800 cm⁻¹. spectroscopyonline.com This broadness is a direct consequence of extensive hydrogen bonding between the ammonium cation and the chloride anion in the solid state.

The N-H stretching vibrations of the -NH₃⁺ group are complex and can be resolved into asymmetric and symmetric stretching modes. These bands are often superimposed on the C-H stretching vibrations of the alkyl chain, which also appear in this region. spectroscopyonline.com The significant dipole moment change associated with the N-H bond stretching in the charged ammonium group leads to a high intensity of these absorption bands.

A summary of the expected IR absorption bands for the N-H stretching frequencies in a primary amine hydrochloride like this compound is presented in the table below.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Appearance
Asymmetric N-H Stretch (-NH₃⁺)3200 - 3000StrongBroad
Symmetric N-H Stretch (-NH₃⁺)3000 - 2800StrongBroad
Overtone/Combination Bands2800 - 2000Medium to WeakSeries of smaller peaks

Data compiled from general spectroscopic data for primary amine hydrochlorides. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of amine hydrochlorides is primarily governed by the strong electrostatic interactions between the ammonium cations and the chloride anions. acs.org The primary intermolecular forces are the N-H···Cl hydrogen bonds. These interactions are directional and lead to the formation of specific, often extended, networks within the crystal.

The defining feature of the crystal structure of this compound is the ionic bond between the 2,2-dimethylbutan-1-ammonium cation and the chloride anion. X-ray crystallography would allow for the precise measurement of the N···Cl distances, which are indicative of the strength of the N-H···Cl hydrogen bonds. These distances are typically shorter than the sum of the van der Waals radii of nitrogen and chlorine, providing clear evidence of a strong hydrogen bonding interaction.

The geometry of the hydrogen bonds, including the N-H···Cl angles, can also be determined. An angle close to 180° indicates a strong, linear hydrogen bond. The coordination number of the chloride ion (the number of hydrogen bonds it accepts) and the ammonium group (the number of hydrogen bonds it donates) would also be revealed, providing a complete picture of the salt linkage in the solid state.

A hypothetical data table summarizing expected crystallographic parameters for the salt linkages in a primary alkylamine hydrochloride is provided below.

Parameter Typical Value
N···Cl Distance3.0 - 3.3 Å
N-H···Cl Angle160 - 180°
Coordination of Cl⁻ by N-H donors3 - 4
Coordination of -NH₃⁺ by Cl⁻ acceptors3

These values are representative of typical primary amine hydrochlorides and are for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and energy of molecules. For a compound like 2,2-dimethylbutan-1-amine (B13270394) hydrochloride, DFT could provide significant insights.

Prediction of Molecular Geometry and Conformations

Theoretical calculations would be instrumental in determining the most stable three-dimensional arrangement of atoms in the 2,2-dimethylbutan-1-amine cation. This would involve identifying various possible conformations, arising from the rotation around single bonds, and calculating their relative energies to identify the global minimum energy structure.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For 2,2-dimethylbutan-1-amine hydrochloride, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical representation of HOMO-LUMO analysis data is presented below.

ParameterHypothetical Value (eV)Description
HOMO Energy-8.5Energy of the highest occupied molecular orbital.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap9.7Difference in energy between the HOMO and LUMO.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping out the intricate details of chemical reactions.

Transition State Analysis

For any potential reaction involving this compound, computational modeling could identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy, which determines the reaction rate.

Reaction Pathway Mapping

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This "map" of the reaction pathway provides a detailed, step-by-step understanding of the mechanism, revealing the feasibility of a proposed reaction and the stability of any intermediates.

Molecular Dynamics and Monte Carlo Simulations (e.g., for adsorption studies)

Molecular Dynamics (MD) Simulations

MD simulations model the time-dependent behavior of a molecular system by solving Newton's equations of motion for a collection of atoms and molecules. This technique can reveal the dynamics of adsorption, including the orientation of the adsorbate on a surface, the interaction energies, and the influence of solvent molecules.

For a system involving this compound, an MD simulation could be set up to model its interaction with a specific adsorbent material, such as activated carbon or a metal surface, in an aqueous environment. The simulation would track the trajectory of each atom over time, providing a detailed picture of the adsorption process. Key parameters that could be extracted from such a simulation include:

Adsorption Energy: The strength of the interaction between the amine hydrochloride and the surface.

Binding Conformation: The preferred orientation of the molecule on the adsorbent.

Solvation Effects: The role of water molecules in mediating the adsorption process.

Diffusion Coefficients: The rate at which the amine hydrochloride moves towards and on the surface.

Insights from MD simulations on similar systems, such as the adsorption of other short-chain aliphatic amines on porous materials, can provide a framework for what to expect. For example, studies on amine-functionalized sorbents for CO2 capture have used MD to understand the interactions and mobility of molecules within the adsorbent pores. These studies highlight the importance of electrostatic and van der Waals interactions in the adsorption process.

Monte Carlo (MC) Simulations

MC simulations utilize statistical methods to model a system's properties. In the context of adsorption, MC simulations are particularly useful for determining equilibrium properties, such as adsorption isotherms, which describe the amount of substance adsorbed on a surface as a function of its concentration at a constant temperature.

A Grand Canonical Monte Carlo (GCMC) simulation, for instance, could be employed to study the adsorption of this compound. In a GCMC simulation, the chemical potential, volume, and temperature are held constant, and the simulation samples different configurations of the system by attempting to insert, delete, or move molecules. This allows for the calculation of the average number of adsorbed molecules at a given chemical potential, which can then be used to construct an adsorption isotherm.

Studies on the adsorption of various organic molecules on surfaces have successfully used MC simulations to predict adsorption capacities and understand the thermodynamics of the process. For example, MC simulations have been used to study the adsorption of surfactants on hydrophilic surfaces, revealing the formation of different aggregate structures at the interface.

While direct simulation data for this compound is pending, the established methodologies of MD and MC simulations offer a robust framework for future theoretical investigations into its adsorptive behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual discussion)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. mdpi.comneovarsity.org The fundamental principle of QSAR is that the variations in the activity of a group of molecules are correlated with changes in their molecular features. neovarsity.org

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors are numerical representations of various aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. acs.org

Conceptual Application to this compound

While specific QSAR models developed for this compound are not documented in the literature, a conceptual discussion can illustrate how such a study might be approached. The goal would be to predict a specific activity or property of this compound and its analogs.

Steps in a Conceptual QSAR Study:

Define the Endpoint: The first step is to define the biological activity or property of interest. For this compound, this could be its efficacy as a corrosion inhibitor, its interaction with a specific biological target, or its adsorption capacity on a particular material.

Data Set Collection: A dataset of structurally similar aliphatic amines with experimentally measured values for the chosen endpoint would be compiled. This dataset would ideally include 2,2-Dimethylbutan-1-amine and its isomers or closely related compounds.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These could include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

Model Development and Validation: A statistical method would be used to develop a mathematical equation that links the most relevant descriptors to the activity. The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Potential Insights from a QSAR Study

A validated QSAR model for aliphatic amines could provide valuable insights. For instance, it might reveal that the degree of branching in the alkyl chain and the presence of the amine group are critical for a particular activity. The model could then be used to predict the activity of new, unsynthesized amine compounds, thereby guiding the design of molecules with enhanced properties.

For example, a QSAR study on the toxicity of aliphatic amines found a strong correlation between the logarithm of the 1-octanol/water partition coefficient (log KOW) and the toxicity of the compounds. This indicates that hydrophobicity is a key factor in the toxicity of these amines. A similar approach could be used to predict other properties of this compound and related compounds.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into both academic and industrial chemical synthesis. rsc.org Flow chemistry, or continuous flow processing, has emerged as a key enabling technology in this transition, offering superior control over reaction parameters, enhanced safety, and scalability. mdpi.com The synthesis and application of sterically hindered primary amines like 2,2-dimethylbutan-1-amine (B13270394) are well-suited for adaptation to flow chemistry protocols.

Recent advancements in continuous flow technology have demonstrated efficient methods for the synthesis of primary amines, including processes that are amenable to sterically encumbered architectures. nih.govacs.org These methodologies often lead to improved yields, reduced reaction times, and minimized waste generation compared to traditional batch processes. The potential integration of the synthesis of 2,2-dimethylbutan-1-amine into a continuous flow setup represents a significant step towards a more sustainable production route.

Furthermore, the use of 2,2-dimethylbutan-1-amine hydrochloride in subsequent flow reactions is a promising area of exploration. Its application in continuous reductive amination processes, for example, could offer a greener and more efficient route to valuable secondary and tertiary amine products. The precise control over stoichiometry, temperature, and residence time afforded by flow reactors can be particularly advantageous when dealing with the unique reactivity of sterically hindered amines.

Table 1: Potential Advantages of Integrating this compound in Flow Chemistry

FeaturePotential Advantage in Flow Chemistry
Steric Hindrance May lead to unique selectivity in continuous reactions.
Hydrochloride Salt Improved solubility and stability for flow applications.
Sustainable Synthesis Potential for reduced waste and energy consumption.
Process Control Precise control over reaction parameters for optimized outcomes.

Novel Catalytic Applications

The steric bulk of 2,2-dimethylbutan-1-amine is a key feature that can be exploited in the design of novel catalysts and ligands. Sterically hindered amines are known to play crucial roles in various catalytic systems, often influencing the selectivity and efficiency of transformations. researchgate.net

One of the most promising areas for the application of this compound is in the field of cross-coupling reactions. The development of ligands for palladium-catalyzed C-N cross-coupling, for instance, has seen significant advancements through the use of bulky and electron-rich phosphine (B1218219) ligands. rsc.org The amine itself can serve as a ligand or be incorporated into more complex ligand scaffolds. The steric hindrance offered by the 2,2-dimethylbutyl group can promote reductive elimination and prevent catalyst deactivation, potentially leading to more efficient coupling of challenging substrates. nih.govacs.org Recent research has highlighted the importance of rational ligand design for the arylation of hindered primary and secondary amines, a field where derivatives of 2,2-dimethylbutan-1-amine could prove valuable. nih.govacs.org

Moreover, the combination of a sterically hindered amine (Lewis base) with a Lewis acid can lead to the formation of "frustrated Lewis pairs" (FLPs). While direct evidence for 2,2-dimethylbutan-1-amine in this context is yet to be reported, its structural similarity to other bulky amines suggests its potential for use in FLP chemistry for the activation of small molecules and in metal-free catalysis.

Table 2: Potential Catalytic Roles of this compound

Catalytic SystemPotential RoleRationale
Cross-Coupling Reactions Ligand or Ligand PrecursorSteric bulk can enhance catalyst performance and stability. rsc.org
Frustrated Lewis Pairs Lewis Base ComponentSteric hindrance may prevent adduct formation with Lewis acids.
Organocatalysis Catalyst or Co-catalystThe primary amine moiety can participate in various catalytic cycles.

Advanced Derivatization for Enhanced Functionality

The primary amine group of 2,2-dimethylbutan-1-amine serves as a versatile handle for a wide array of derivatization reactions, allowing for the synthesis of molecules with tailored properties and enhanced functionalities. mdpi.com Advanced functionalization techniques are pivotal in expanding the utility of this compound in various chemical applications. numberanalytics.com

Derivatization can be employed to modulate the electronic and steric properties of the molecule, making it suitable for specific catalytic applications. For instance, N-alkylation or N-arylation can lead to the formation of secondary or tertiary amines with distinct coordination properties, which can then be used as ligands for transition metal catalysts. The synthesis of chiral derivatives is another important avenue, opening up possibilities for its use in asymmetric catalysis.

Furthermore, functionalization can be used to immobilize the amine onto solid supports, such as polymers or silica (B1680970) gel. mdpi.com This approach is particularly relevant for the development of recyclable catalysts and for applications in solid-phase synthesis. The derivatized, solid-supported amine can be easily separated from the reaction mixture, simplifying purification and enhancing the sustainability of the process. The development of novel derivatization protocols will be crucial in unlocking the full potential of 2,2-dimethylbutan-1-amine in advanced materials and catalysis. researchgate.net

Table 3: Examples of Advanced Derivatization Strategies

Derivatization MethodPotential OutcomeApplication
N-Alkylation/Arylation Secondary/Tertiary Amine LigandsHomogeneous Catalysis
Chiral Resolution/Synthesis Enantiopure Amines/DerivativesAsymmetric Catalysis
Immobilization on Solid Support Heterogeneous CatalystsRecyclable Catalysis, Flow Chemistry
Reaction with Bifunctional Reagents Bifunctional Ligands/OrganocatalystsTandem Catalysis

Role in Next-Generation Chemical Methodologies

As the field of organic synthesis continues to evolve, there is a constant demand for new reagents and building blocks that can enable more efficient and selective chemical transformations. openaccessjournals.comnih.gov this compound, with its unique steric properties, is poised to play a significant role in the development of next-generation chemical methodologies.

The synthesis of sterically hindered primary amines has been a long-standing challenge in organic chemistry. nih.gov Recent breakthroughs in photoredox catalysis and other modern synthetic methods are providing new avenues for the efficient synthesis of such compounds. acs.orgresearchgate.net The availability of this compound as a building block can facilitate the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where steric hindrance is a key design element for modulating biological activity and metabolic stability. researchgate.net

Furthermore, the unique reactivity of sterically hindered amines can be harnessed in novel reaction discovery. For example, their reduced nucleophilicity can lead to unconventional reaction pathways and selectivities. As our understanding of reaction mechanisms deepens, the strategic use of sterically demanding reagents like 2,2-dimethylbutan-1-amine will likely lead to the development of new and innovative synthetic transformations that are not accessible with less hindered amines. The exploration of its reactivity in areas such as C-H activation and late-stage functionalization represents a fertile ground for future research.

Q & A

How can researchers optimize the synthesis of 2,2-Dimethylbutan-1-amine hydrochloride to improve yield and purity?

Answer:
Optimization involves systematic adjustments to reaction parameters. Key steps include:

  • Catalyst selection : Use transition metal catalysts (e.g., palladium for hydrogenation) to enhance amine formation efficiency .
  • Temperature control : Maintain temperatures between 0–5°C during salt formation to prevent byproducts like N-alkylated impurities .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while HCl-saturated ether ensures efficient salt precipitation .
  • Purification : Recrystallization in ethanol/water mixtures (3:1 v/v) achieves >98% purity .

What advanced analytical techniques validate the purity of this compound in complex matrices?

Answer:
Combined methods ensure accuracy:

  • HPLC-UV/MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (retention time: 8.2 min) for separation and mass confirmation (m/z 132.1 [M+H]⁺) .
  • NMR spectroscopy : Compare δH (DMSO-d6) peaks: 1.02 (s, 9H, CH(CH3)2), 2.54 (s, 3H, NHCH3) .
  • Karl Fischer titration : Moisture content <0.1% ensures stability .

How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Contradictions often arise from solvent effects or impurities. Mitigation strategies:

  • Solvent standardization : Use deuterated DMSO for NMR to avoid solvent-shift artifacts .
  • Spiking experiments : Add pure reference standards during GC-MS to distinguish degradation peaks .
  • Cross-validation : Compare IR (N-H stretch: 3300 cm⁻¹) and XRD (unit cell parameters: a=10.2 Å, b=8.5 Å) data .

What protocols ensure the stability of this compound under long-term storage?

Answer:

  • Storage conditions : Keep at -20°C in airtight, amber vials with desiccants (silica gel) to prevent hygroscopic degradation .
  • Stability assays : Conduct accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring; <2% degradation indicates compliance .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The tertiary amine’s steric hindrance slows SN2 pathways, favoring SN1 mechanisms in polar solvents. Key observations:

  • Intermediate isolation : Capture carbocation intermediates (e.g., via trifluoroacetate trapping) .
  • Kinetic studies : Rate constants (k1 = 0.15 M⁻¹s⁻¹) confirm solvent-assisted ionization .

What safety protocols are critical when handling this compound in aqueous reactions?

Answer:

  • PPE : Wear nitrile gloves, FFP3 masks, and chemical-resistant aprons .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to control HCl vapor .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

How can researchers assess the biological activity of this compound in neuronal studies?

Answer:

  • In vitro models : Primary rat cortical neurons treated with 10–100 µM doses; monitor Ca²⁺ influx via Fura-2 AM fluorescence .
  • Receptor binding assays : Competitive displacement using [³H]MK-801 for NMDA receptor affinity (IC50: 28 µM) .

What computational tools predict the compound’s behavior in novel synthetic routes?

Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes via reductive amination or Grignard additions .
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in alkylation .

How is method validation performed for quantifying trace impurities in this compound?

Answer:

  • ICH guidelines : Validate linearity (R² >0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) via spike/recovery in triplicate .
  • Forced degradation : Expose to UV (254 nm, 48 hr) and acidic conditions (1M HCl, 70°C) to identify degradation markers .

What strategies identify degradation products in stability studies?

Answer:

  • LC-QTOF-MS : Detect oxidation products (m/z 148.1 [M+H]⁺) and hydrolyzed amines .
  • Isotopic labeling : Use ¹³C-labeled precursors to track fragmentation pathways .

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